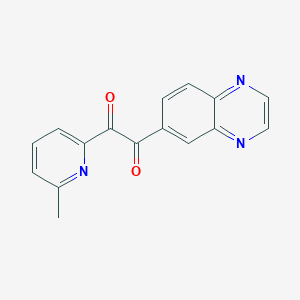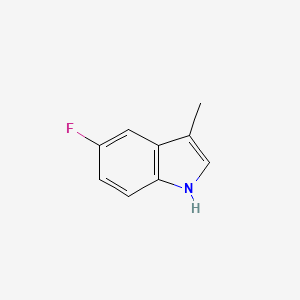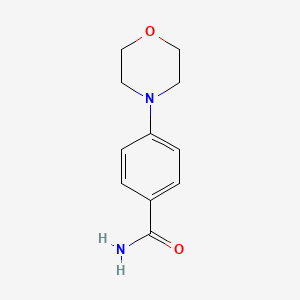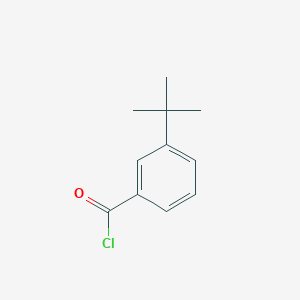
1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione
説明
The compound 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione is a chemical entity that has been studied for its potential as a kinase inhibitor, specifically targeting the transforming growth factor-β type 1 receptor kinase (ALK5). This receptor is implicated in various cellular processes, and its inhibition could have therapeutic applications in diseases where TGF-β signaling is dysregulated.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles was synthesized using a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition, followed by a Pd-catalyzed direct arylation to introduce the quinoxaline moiety . Another related series, 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles, was synthesized and evaluated for ALK5 inhibitory activity, demonstrating the potential for structural variation in this class of compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione has been explored through computational methods. Density Functional Theory (DFT) calculations have been used to study tautomeric preferences in a related compound, 1-(pyridin-2-yl)-5-(quinolin-2-yl)pentane-2,4-dione, revealing insights into the stability of different tautomeric forms and the spontaneous proton transfer processes that may occur .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for understanding their reactivity and potential for further chemical modifications. The Cu(I)-catalyzed azide-alkyne cycloaddition and Pd-catalyzed direct arylation are key reactions that allow for the construction of the triazole and pyrazole cores, respectively, which are central to the inhibitory activity of these molecules .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione are not detailed in the provided papers, the properties of structurally related compounds have been studied. For example, the inhibitory activity of these compounds against ALK5 has been quantified, with IC(50) values reported, indicating their potency as kinase inhibitors. The selectivity of these compounds for ALK5 over other kinases, such as p38α MAP kinase, has also been evaluated, which is important for their potential therapeutic use .
科学的研究の応用
Decarbonylation Studies
Percino et al. (2007) studied the decarbonylation of α-diketones, including 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione. They found that the molecular ion fragmentation of these compounds yielded unexpected composite ion peaks, which were analyzed through mass spectrometry. This research provides insights into the molecular structure and fragmentation patterns of these diketones, which could have implications in various chemical synthesis processes (Percino et al., 2007).
Crystal Structure Analysis
In another study by Percino et al. (2007), they synthesized a co-crystal of 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione. The crystal structure was determined using X-ray diffraction, revealing the molecular and crystal structure of these compounds. This research aids in understanding the crystalline properties of such compounds, which is crucial in material science and pharmaceutical applications (Percino et al., 2007).
Biological Evaluation as Kinase Inhibitors
Li et al. (2013) conducted a study on a series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles, synthesized for their inhibitory activity on ALK5 kinase. One of the compounds showed significant inhibitory activity, suggesting potential therapeutic applications in diseases where ALK5 plays a role (Li et al., 2013).
Ferroelectric Properties
Chen et al. (2010) explored a chiral quinoxaline derivative, analyzing its ferroelectric properties. The compound exhibited blue emission bands and ferroelectric behavior, which could have applications in materials science, particularly in the development of ferroelectric materials (Chen et al., 2010).
Application in Catalysis
Sun et al. (2007) synthesized iron and cobalt dichloride complexes bearing 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone. These complexes showed good catalytic activities for ethylene reactivity, suggesting their potential use in industrial catalysis processes (Sun et al., 2007).
Corrosion Inhibition
Janati et al. (2019) investigated the corrosion inhibition effect of a quinoxaline derivative on mild steel in a hydrochloric acid environment. The study found that the compound acted as a mixed-type inhibitor and was effective in protecting steelagainst corrosion, demonstrating its potential application in material preservation and industrial maintenance (Janati et al., 2019).
特性
IUPAC Name |
1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-10-3-2-4-13(19-10)16(21)15(20)11-5-6-12-14(9-11)18-8-7-17-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTPPHZSQCBWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625421 | |
| Record name | 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
364050-21-5 | |
| Record name | 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)










